3-Amino-1-cyclopropyl-4-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-cyclopropyl-4-methylpentan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopropyl-4-methylpentan-1-one typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 4-methylpentan-1-one with a cyclopropylating agent, such as diazomethane, under acidic conditions to form the cyclopropyl ketone intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-cyclopropyl-4-methylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Formation of halogenated cyclopropyl compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-cyclopropyl-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-cyclopropyl-4-methylpentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl ring can induce strain in molecular targets, leading to unique binding properties and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-1-cyclopropyl-4-methylpentan-3-one: Similar structure but with the amino group at a different position.
Cyclopropylamine: Lacks the ketone and methyl groups, simpler structure.
4-Methylcyclopropylamine: Similar but lacks the ketone group.
Uniqueness
3-Amino-1-cyclopropyl-4-methylpentan-1-one is unique due to the combination of the cyclopropyl ring, amino group, and ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NO |
---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
3-amino-1-cyclopropyl-4-methylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)8(10)5-9(11)7-3-4-7/h6-8H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
KBWVVMVCKBZZHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)C1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.